Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate
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Overview
Description
Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate is an organic compound with the molecular formula C13H20N2O2 It is a derivative of carbazic acid, where the hydrogen atom of the carbazic acid is replaced by a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate typically involves the reaction of 3,5-dimethylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 3,5-dimethylaniline attacks the carbonyl carbon of tert-butyl chloroformate, leading to the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbazic acid derivative, which can then interact with biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
tert-Butyl carbanilate: Similar in structure but with a phenyl group instead of a 3,5-dimethylphenyl group.
tert-Butyl phenylcarbamate: Another related compound with a phenyl group.
tert-Butyl N-phenylcarbamate: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: Tert-butyl 1-(3,5-dimethylphenyl)hydrazine-1-carboxylate is unique due to the presence of the 3,5-dimethylphenyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-amino-N-(3,5-dimethylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-10(2)8-11(7-9)15(14)12(16)17-13(3,4)5/h6-8H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNWJINFKVTQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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